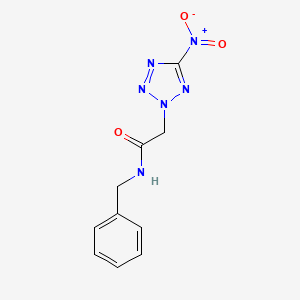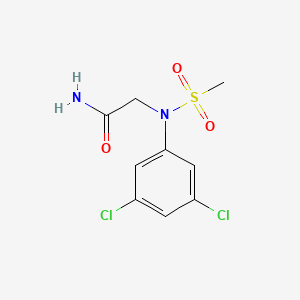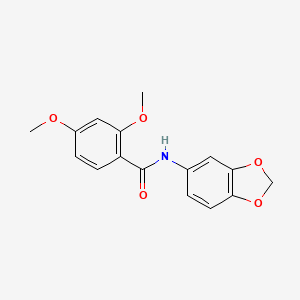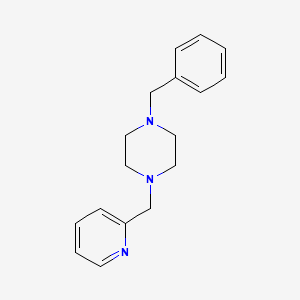
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first developed as a Src kinase inhibitor, but its applications have expanded to include other kinases and biological processes.
Mécanisme D'action
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of kinases by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups from ATP to the substrate, which is required for kinase activity. This compound has been shown to be a competitive inhibitor of Src kinase, with a Ki value of 1.4 nM.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been reported to modulate synaptic plasticity and memory formation in the brain. In addition, this compound has been shown to inhibit the production of cytokines and chemokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its high potency and specificity for Src kinase. This allows for the selective inhibition of Src kinase activity, without affecting other kinases or cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental systems. In addition, this compound has been reported to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione in scientific research. One potential application is in the development of new cancer therapies, particularly for cancers that are driven by Src kinase activity. This compound may also be useful in the study of synaptic plasticity and memory formation in the brain, as well as in the regulation of immune cell function. In addition, further research is needed to understand the off-target effects of this compound on other kinases, and to develop more potent and selective inhibitors of Src kinase activity.
Méthodes De Synthèse
The synthesis of 2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione involves several steps, including the reaction of 2-chlorobenzylamine with phthalic anhydride to form 2-(2-chlorobenzyl)isoindole-1,3-dione, followed by the reaction of this intermediate with 2-bromo-5-chloropyridine to yield this compound. The purity of this compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
2-(2-chlorobenzyl)-1H-isoindole-1,3(2H)-dione has been used in a wide range of scientific research, including cancer biology, neuroscience, and immunology. It has been shown to inhibit the activity of several kinases, including Src, Fyn, Lyn, Yes, and Lck. This compound has also been reported to inhibit other biological processes, such as angiogenesis, cell migration, and cytokine production.
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWLGDPEVUWYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B5720583.png)
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)
![N-[4-(acetylamino)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5720605.png)

![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)

![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)


![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)